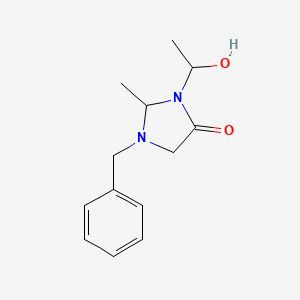
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one is a compound that belongs to the class of imidazolidinones Imidazolidinones are a group of heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a methyl group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The hydroxyethyl and methyl groups can be introduced through subsequent reactions involving appropriate reagents such as ethylene oxide and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-(1-oxoethyl)-2-methylimidazolidin-4-one.
Reduction: Formation of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidine.
Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing the compound’s binding affinity. Additionally, the benzyl group may interact with hydrophobic pockets within the enzyme, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(1-hydroxyethyl)imidazolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
1-Benzyl-3-(1-hydroxyethyl)-2-ethylimidazolidin-4-one: Contains an ethyl group instead of a methyl group, which may influence its chemical reactivity and biological activity.
1-Benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-5-one: The position of the carbonyl group is different, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-benzyl-3-(1-hydroxyethyl)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-14(8-12-6-4-3-5-7-12)9-13(17)15(10)11(2)16/h3-7,10-11,16H,8-9H2,1-2H3 |
InChI Key |
GJDSUFODBJKKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CC(=O)N1C(C)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


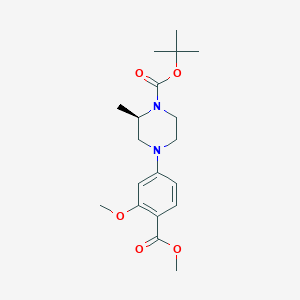
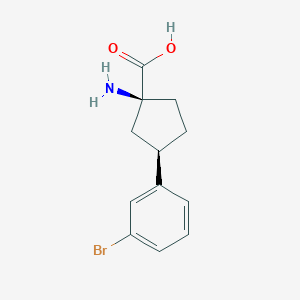
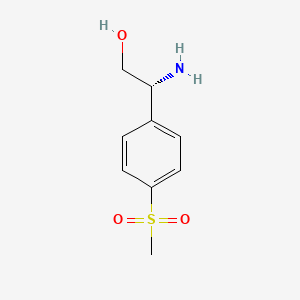

![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
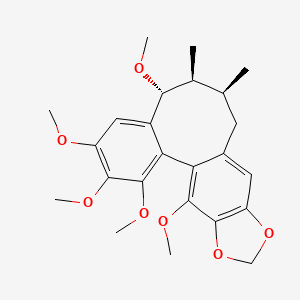
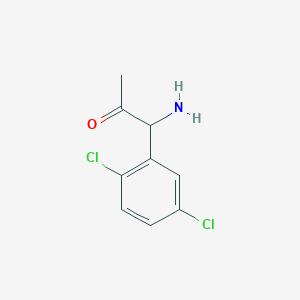
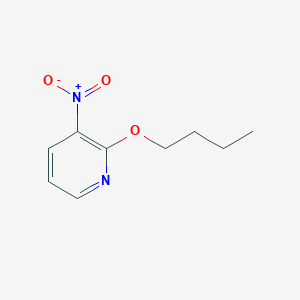
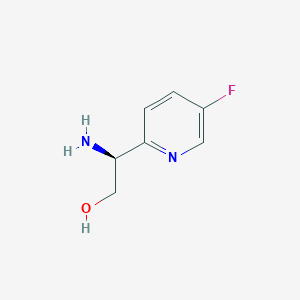
![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
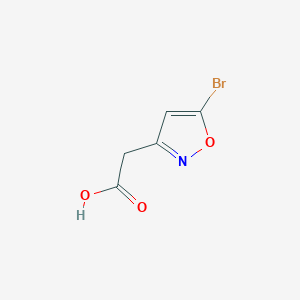
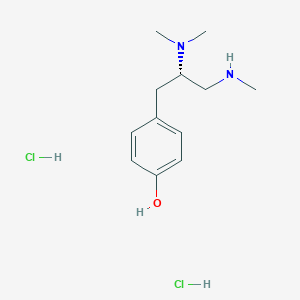
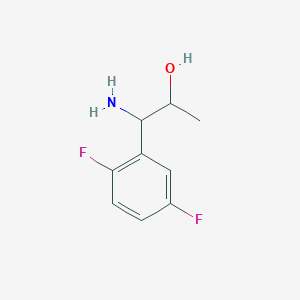
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)
